4-(3-Oxobutyl)phenyl butyrate
CAS No.: 72727-70-9
Cat. No.: VC18479641
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72727-70-9 |
---|---|
Molecular Formula | C14H18O3 |
Molecular Weight | 234.29 g/mol |
IUPAC Name | [4-(3-oxobutyl)phenyl] butanoate |
Standard InChI | InChI=1S/C14H18O3/c1-3-4-14(16)17-13-9-7-12(8-10-13)6-5-11(2)15/h7-10H,3-6H2,1-2H3 |
Standard InChI Key | HFHMAFJEDGPVNB-UHFFFAOYSA-N |
Canonical SMILES | CCCC(=O)OC1=CC=C(C=C1)CCC(=O)C |
Introduction
Chemical Synthesis and Industrial Production
The synthesis of 4-(3-oxobutyl)phenyl butyrate primarily involves esterification, a reaction between a phenolic alcohol and butyric acid. The general reaction mechanism follows:
Here, sulfuric acid catalyzes the reaction under reflux conditions to enhance yield and efficiency. Industrial-scale production may employ continuous flow reactors to optimize temperature control and minimize side reactions.
A patent (CN107628947B) describes a related synthetic route for methyl 4-(3-bromo-4-oxobutyl)benzoate, highlighting the use of selective oxidation to achieve high purity . While this method focuses on a brominated analog, it underscores the importance of mild reaction conditions (e.g., low temperatures and controlled stoichiometry) to preserve the ketone group’s integrity during synthesis .
Molecular Structure and Physicochemical Properties
Structural Features
The compound’s structure comprises:
-
A phenolic ring with a 3-oxobutyl substituent at the para position.
-
A butyrate ester group ().
The absence of chiral centers simplifies its stereochemical profile, as confirmed by its InChI key X2E3XS3QPN
. The SMILES string CCCC(=O)OC1=CC=C(CCC(C)=O)C=C1
and InChI 1S/C14H18O3/c1-3-4-14(16)17-13-9-7-12(8-10-13)6-5-11(2)15/h7-10H,3-6H2,1-2H3
provide precise representations .
Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 234.29 g/mol | |
Melting Point | Not reported | – |
Boiling Point | Estimated >200°C (closed cup) | |
Solubility | Likely lipophilic | |
Stability | Moderate; sensitive to hydrolysis |
The compound’s lipophilicity suggests limited aqueous solubility, a trait common among esters. Its stability under physiological conditions is moderate, with susceptibility to enzymatic or acidic hydrolysis .
Chemical Reactivity and Functional Transformations
4-(3-Oxobutyl)phenyl butyrate undergoes characteristic reactions of esters and ketones:
Hydrolysis
In aqueous acidic or basic conditions, the ester bond hydrolyzes to yield 4-(3-oxobutyl)phenol and butyric acid:
This reaction is critical in biological systems, where esterases may liberate butyric acid, a known histone deacetylase inhibitor .
Ketone Reactivity
The 3-oxobutyl group participates in nucleophilic additions (e.g., with Grignard reagents) and reductions (e.g., using ). For instance, reduction converts the ketone to a secondary alcohol, altering the compound’s polarity and potential bioactivity.
Mechanisms of Action in Biological Systems
The pharmacological effects of 4-(3-oxobutyl)phenyl butyrate are hypothesized to arise from its hydrolysis products. Butyric acid, a short-chain fatty acid, modulates gene expression via histone deacetylase inhibition, promoting cellular differentiation and apoptosis in cancer cells . Studies on piperazine derivatives of butyric acid (e.g., HEPB) demonstrate antiproliferative effects on leukemia cells, suggesting that esterified forms may serve as prodrugs to enhance metabolic stability .
In entomological research, structurally similar esters like raspberry ketone formate act as insect attractants, implying potential agrochemical applications .
Pharmacological and Industrial Applications
Antineoplastic Agents
Butyric acid derivatives are investigated for their differentiation-inducing properties in oncology. Esterification masks the carboxylic acid group, improving membrane permeability and prolonging half-life . Preclinical studies on HL60 and K562 cell lines show that piperazine-butyrates reduce proliferation by 40–60% at micromolar concentrations .
Prodrug Development
The compound’s ester linkage makes it a candidate for prodrug designs. For example, antibody-drug conjugates (ADCs) leverage such linkages to target tumors selectively . Upon hydrolysis in cancer cells, the released butyric acid could enhance cytotoxicity while minimizing systemic toxicity .
Agrochemical Uses
Analogous compounds like 4-(3-oxobutyl)phenyl acetate exhibit attractant properties for melon flies, suggesting applications in pest control . Field trials demonstrate a 2–3× increase in trap efficiency compared to traditional lures .
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